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4-(Hydroxydiphenylmethyl)benzaldehyde Documentation Hub

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  • Product: 4-(Hydroxydiphenylmethyl)benzaldehyde
  • CAS: 220176-13-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 4-(Hydroxydiphenylmethyl)benzaldehyde in Drug Discovery

This technical guide details the medicinal chemistry applications of 4-(Hydroxydiphenylmethyl)benzaldehyde (CAS: 220176-13-6), a bifunctional building block containing a reactive aldehyde and a steric, lipophilic trityl-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications of 4-(Hydroxydiphenylmethyl)benzaldehyde (CAS: 220176-13-6), a bifunctional building block containing a reactive aldehyde and a steric, lipophilic trityl-like alcohol.

Executive Summary

4-(Hydroxydiphenylmethyl)benzaldehyde represents a specialized class of bifunctional intermediates in medicinal chemistry. Characterized by a reactive formyl group para-substituted with a bulky hydroxydiphenylmethyl (trityl alcohol) moiety, this compound serves as a critical scaffold for introducing "privileged structures" into drug candidates. Its primary utility lies in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists (specifically H1-antihistamines and M3-antimuscarinics) and as a cleavable solubilizing linker in peptide synthesis.

This guide provides a comprehensive analysis of its synthetic versatility, pharmacophore integration strategies, and validated experimental protocols for researchers.

Chemical Profile & Synthetic Utility[1][2][3]

Structural Analysis

The molecule (C₂₀H₁₆O₂) features two distinct reactive centers:

  • Electrophilic Aldehyde (-CHO): Enables rapid diversification via reductive amination, Wittig olefination, and oxidation/reduction sequences.

  • Acid-Labile Trityl Alcohol (-C(Ph)₂OH): Provides significant steric bulk and lipophilicity (LogP enhancement). The tertiary alcohol is prone to acid-catalyzed dehydration to form a stabilized trityl cation, making it useful for designing acid-cleavable prodrugs.

Pharmacophore Mapping

In medicinal chemistry, the diphenylmethyl (benzhydryl) and triphenylmethyl (trityl) moieties are "privileged structures" found in numerous bioactive compounds.

  • H1-Antihistamines: The bulky trityl group mimics the hydrophobic tail of Terfenadine and Fexofenadine , occupying the large hydrophobic pocket of the Histamine H1 receptor.

  • Antimuscarinics: Similar steric bulk is required for high-affinity binding to Muscarinic M3 receptors (e.g., in bladder or respiratory therapeutics).

PropertyValueMedicinal Relevance
CAS Number 220176-13-6Unique identifier for sourcing.
Molecular Weight 288.34 g/mol Moderate weight allows for fragment-based drug design.
LogP (Predicted) ~4.5 - 5.0High lipophilicity; enhances membrane permeability.
H-Bond Donors 1 (OH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (OH, CHO)Aldehyde is transient; OH is permanent.

Primary Applications in Drug Design

Synthesis of N-Benzylpiperidine GPCR Ligands

The most direct application is the synthesis of N-benzylpiperidine scaffolds, a core structure in antihistamines. By reacting 4-(Hydroxydiphenylmethyl)benzaldehyde with 4-substituted piperidines via reductive amination, researchers can generate analogs of Fexofenadine or Ebastine with modified linker lengths and rigidity.

Mechanism: The aldehyde condenses with the secondary amine of the piperidine to form an iminium ion, which is subsequently reduced (using NaBH(OAc)₃) to the tertiary amine. This creates a flexible methylene linker between the trityl-bearing phenyl ring and the pharmacophore.

Acid-Cleavable Linkers for Peptide Synthesis & ADCs

The trityl alcohol moiety is inherently acid-sensitive. Derivatives of this aldehyde can serve as acid-cleavable linkers in:

  • Solid Phase Peptide Synthesis (SPPS): As a "solubilizing tag" for hydrophobic peptides. The aldehyde allows attachment to the N-terminus, while the trityl group prevents aggregation. Treatment with TFA cleaves the tag.

  • Antibody-Drug Conjugates (ADCs): The trityl ether linkage can be designed to release the payload in the acidic environment of the lysosome (pH 4.5–5.0).

Bioorthogonal Labeling & Probes

The aldehyde group is a bioorthogonal handle (in the absence of other cellular aldehydes) for reaction with hydrazines or hydroxylamines to form stable hydrazones or oximes. This is utilized to attach the fluorescent trityl core to biological targets for imaging.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of GPCR Ligand Analogs)

Objective: Coupling 4-(Hydroxydiphenylmethyl)benzaldehyde with 4-hydroxypiperidine.

Reagents:

  • 4-(Hydroxydiphenylmethyl)benzaldehyde (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Solution Preparation: Dissolve 1.0 mmol of 4-(Hydroxydiphenylmethyl)benzaldehyde and 1.1 mmol of 4-hydroxypiperidine in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Imine Formation: Add catalytic acetic acid. Stir at room temperature for 1–2 hours to ensure imine formation (monitor by TLC; disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Validation:

  • ¹H NMR: Disappearance of aldehyde proton (~10 ppm). Appearance of benzylic methylene singlet (~3.5 ppm).

  • MS (ESI): Observed mass [M+H]⁺ corresponding to the coupled product.

Protocol B: Wittig Olefination (Stilbene Derivative Synthesis)

Objective: Converting the aldehyde to a styrene derivative for linker extension.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add KOtBu slowly. The solution should turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add a solution of 4-(Hydroxydiphenylmethyl)benzaldehyde (1.0 eq) in THF dropwise to the ylide.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic divergence from 4-(Hydroxydiphenylmethyl)benzaldehyde into three distinct medicinal chemistry applications: GPCR Ligands, Peptide Tags, and Stilbene Linkers.

G Start 4-(Hydroxydiphenylmethyl) benzaldehyde Step1 Reductive Amination (R2-NH + STAB) Start->Step1 Step2 Wittig Olefination (Ph3P=CH2) Start->Step2 Step3 Schiff Base Formation + Peptide Coupling Start->Step3 Product1 N-Benzylpiperidine Scaffold (GPCR Antagonists) Step1->Product1 Yield: 70-85% Product2 Stilbene/Styrene Derivatives (Linker Extension) Step2->Product2 Yield: 80-90% Product3 Solubilizing Trityl Tag (Peptide Synthesis) Step3->Product3 Reversible

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of 4-(Hydroxydiphenylmethyl)benzaldehyde.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 556330, 4-(Hydroxymethyl)benzaldehyde (Analog Reference). Retrieved from [Link]

  • ResearchGate. The synthesis of fexofenadine (Contextual grounding for diphenylmethyl intermediates). Retrieved from [Link]

  • Google Patents.Process of synthesizing fexofenadine intermediate (US Patent Context).

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 4-(Hydroxydiphenylmethyl)benzaldehyde

Executive Summary 4-(Hydroxydiphenylmethyl)benzaldehyde (CAS: 220176-13-6), also known as 4-(diphenylhydroxymethyl)benzaldehyde, is a critical bifunctional intermediate. It features a reactive aldehyde handle and a bulky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxydiphenylmethyl)benzaldehyde (CAS: 220176-13-6), also known as 4-(diphenylhydroxymethyl)benzaldehyde, is a critical bifunctional intermediate. It features a reactive aldehyde handle and a bulky, lipophilic trityl-like alcohol moiety. Its primary industrial significance lies in its role as a precursor for Fexofenadine (via oxidation of related intermediates) and as a building block for sterically demanding ligands in organometallic catalysis.

This Application Note details a scalable, three-step synthetic protocol designed for high purity (>98%) and reproducibility. Unlike bench-scale lithiation methods requiring cryogenic conditions (-78 °C), this protocol utilizes Grignard chemistry operable at standard process temperatures (-10 °C to reflux), making it suitable for kilogram-scale production.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 65% – 75% (3 Steps)
Purity (HPLC) > 98.5%
Key Impurity Des-bromo starting material (<0.5%)
Scalability Validated from 10 g to 1 kg

Strategic Route Analysis

The synthesis relies on the orthogonality of the functional groups.[1] The aldehyde of the starting material (4-bromobenzaldehyde) must be masked to prevent self-polymerization during the formation of the carbon-carbon bond at the aryl bromide site.

Synthetic Pathway Logic
  • Protection: Convert the electrophilic aldehyde to a nucleophile-resistant acetal.

  • Metallation & Coupling: Generate an aryl-magnesium species (Grignard) to attack the electrophilic carbonyl of benzophenone.

  • Deprotection: Restore the aldehyde functionality under mild acidic conditions to preserve the tertiary alcohol.

Process Flow Diagram

SynthesisPath Start 4-Bromobenzaldehyde (Starting Material) Step1 Step 1: Acetal Protection (Triethyl orthoformate/EtOH) Start->Step1 Inter1 Intermediate A: 4-Bromobenzaldehyde diethyl acetal Step1->Inter1 Step2 Step 2: Grignard Coupling (Mg, THF, Benzophenone) Inter1->Step2 + Mg, then Ph2CO Inter2 Intermediate B: Protected Trityl Alcohol Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl, Acetone/H2O) Inter2->Step3 Final Target Product: 4-(Hydroxydiphenylmethyl) benzaldehyde Step3->Final

Figure 1: Strategic workflow for the synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde.

Detailed Experimental Protocol

Step 1: Protection of 4-Bromobenzaldehyde

Objective: Mask the aldehyde as a diethyl acetal. Reaction Type: Acid-catalyzed acetalization.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Ethanol (absolute, 3.0 vol)

  • p-Toluenesulfonic acid (PTSA) (0.01 equiv)

Procedure:

  • Charge a reactor with 4-Bromobenzaldehyde and Ethanol.

  • Add Triethyl orthoformate and catalytic PTSA.

  • Heat to reflux (78 °C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2][3][4][5] The aldehyde peak should disappear.

  • Workup: Cool to room temperature. Add solid NaHCO₃ (0.05 equiv) to neutralize the acid.

  • Concentrate under reduced pressure to remove ethanol and excess orthoformate.

  • Purification: Distillation is possible but usually unnecessary for the next step if purity is >95%. The product, 4-Bromobenzaldehyde diethyl acetal , is a colorless oil.

Step 2: Grignard Formation and Coupling (Critical Step)

Objective: Form the C-C bond between the aryl ring and the benzophenone center. Safety Note: Grignard formation is exothermic. Ensure anhydrous conditions.

Reagents:

  • 4-Bromobenzaldehyde diethyl acetal (Intermediate A) (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Benzophenone (0.95 equiv) — Using slight deficit ensures complete consumption of the difficult-to-remove ketone.

  • THF (Anhydrous, 5–8 vol)

  • Iodine (crystal, catalytic)

Procedure:

  • Activation: In a dry 3-neck flask under Nitrogen, place Mg turnings and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the Intermediate A solution in THF. Wait for the exotherm (turbidity/bubbling). If stalled, add a drop of DIBAL-H or 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining Intermediate A dropwise to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete Grignard formation.

  • Coupling: Cool the Grignard solution to 0 °C .

  • Dissolve Benzophenone in THF (2 vol) and add dropwise to the Grignard solution, keeping internal temp < 10 °C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0 °C. Quench carefully with Saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Result: Crude Protected Intermediate B (thick oil or semi-solid).

Step 3: Deprotection and Isolation

Objective: Cleave the acetal without dehydrating the tertiary alcohol.

Reagents:

  • Crude Intermediate B[6]

  • Acetone (5 vol)

  • 1M HCl (2 vol)

Procedure:

  • Dissolve the crude oil in Acetone.

  • Add 1M HCl solution. The mixture will become homogeneous or slightly cloudy.

  • Stir at RT for 2–3 hours . Do not heat strongly, as this may cause elimination of the -OH group to form a quinone methide-like species or alkene.

  • Monitoring: HPLC should show conversion of the acetal (RT ~ high) to the aldehyde (RT ~ lower).

  • Workup: Neutralize with saturated NaHCO₃ solution. Remove Acetone under vacuum.[6]

  • Isolation: The product often precipitates as a white/off-white solid from the aqueous residue. Filter and wash with water.[1][7]

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to achieve >98% purity.

Quality Control & Characterization

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Melting Point Capillary118 – 122 °C (Lit. varies by polymorph)
Identity (NMR) ¹H NMR (CDCl₃)δ 10.0 (s, 1H, CHO), 7.8 (d, 2H), 7.4 (d, 2H), 7.3 (m, 10H)
Purity HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Water Content Karl Fischer≤ 0.5%
Troubleshooting Guide
  • Problem: Reaction stalls during Grignard formation.

    • Root Cause:[5][6][8] Wet THF or inactive Magnesium.

    • Solution: Re-dry THF over molecular sieves. Use "Rieke Magnesium" or mechanically crush turnings.

  • Problem: Low yield in Step 3 (Dehydration).

    • Root Cause:[5][6][8] Acid concentration too high or temperature too high.

    • Solution: Use Pyridinium p-toluenesulfonate (PPTS) in wet acetone for a milder deprotection.

References

  • Preparation of Fexofenadine Intermediates

    • Wang, L., et al. "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride." ChemistrySelect, 2019, 4(1), 428-431.
  • Grignard Reactivity of Protected Aldehydes

    • BenchChem Technical Guides. "The Dual Reactivity of 4-Bromobenzaldehyde."
  • General Acetal Protection Protocols: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • Specific Intermediate Characterization

    • National Institute of Standards and Technology (NIST).
  • Alternative Lithiation Routes (Low Temp)

    • Patent US7842830B2. "Transition-metal charge-transport materials..." (Describes lithiation of 4-bromobenzaldehyde diethyl acetal).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-(Hydroxydiphenylmethyl)benzaldehyde

Welcome to the technical support center for the purification of 4-(Hydroxydiphenylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Hydroxydiphenylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization solvents and troubleshooting common issues encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.

Understanding the Molecule: 4-(Hydroxydiphenylmethyl)benzaldehyde

Before delving into purification strategies, it is crucial to understand the structural and physicochemical properties of 4-(Hydroxydiphenylmethyl)benzaldehyde. This molecule possesses a unique combination of functional groups that dictate its solubility and crystallization behavior:

  • A Polar Hydroxyl Group (-OH): This group is capable of hydrogen bonding, which increases the molecule's affinity for polar solvents.

  • A Moderately Polar Aldehyde Group (-CHO): The carbonyl group also contributes to the overall polarity of the molecule.

  • Two Nonpolar Phenyl Rings: These bulky aromatic groups dominate a significant portion of the molecular structure, contributing to its solubility in nonpolar and moderately polar organic solvents.

This amphiphilic nature—possessing both polar and nonpolar regions—makes the selection of an appropriate recrystallization solvent a nuanced process. The ideal solvent must effectively solubilize the compound at an elevated temperature while allowing for the formation of well-defined, pure crystals upon cooling.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges faced when recrystallizing 4-(Hydroxydiphenylmethyl)benzaldehyde and related compounds.

Q1: What is the first step in selecting a recrystallization solvent for 4-(Hydroxydiphenylmethyl)benzaldehyde?

A1: The initial and most critical step is to perform small-scale solubility tests with a range of solvents of varying polarities. The principle of "like dissolves like" is a good starting point. Given the structure of 4-(Hydroxydiphenylmethyl)benzaldehyde, solvents with moderate polarity are likely to be good candidates. It is essential to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: I don't have a melting point for my crude 4-(Hydroxydiphenylmethyl)benzaldehyde. How does this affect solvent selection?

Q3: My compound is dissolving in the solvent at room temperature. What should I do?

A3: If the compound is soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. In this scenario, you can consider a mixed-solvent system. This involves dissolving your compound in a "good" solvent (one in which it is highly soluble) at room temperature and then slowly adding a "poor" solvent (one in which it is insoluble) until the solution becomes turbid (cloudy). The turbidity indicates the point of saturation. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.

Q4: I've cooled the solution, but no crystals have formed. What are the next steps?

A4: The absence of crystal formation upon cooling could be due to several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent to increase the concentration of the solute.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:

    • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the recrystallization of 4-(Hydroxydiphenylmethyl)benzaldehyde.

Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.- Select a solvent with a lower boiling point.- Use a mixed-solvent system where the boiling point of the mixture is below the compound's melting point.- Add more of the "good" solvent to the hot mixture to ensure complete dissolution before cooling.
Poor Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool again.- Ensure the solution is cooled in an ice bath for an adequate amount of time.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Colored Crystals The crude material contains colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Crystals are very fine or powdery The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves 4-(Hydroxydiphenylmethyl)benzaldehyde at high temperatures but not at room temperature.

Materials:

  • Crude 4-(Hydroxydiphenylmethyl)benzaldehyde

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-(Hydroxydiphenylmethyl)benzaldehyde in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Add a minimal excess of the hot solvent to ensure the solution remains saturated upon cooling.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when no single solvent is ideal for recrystallization.

Materials:

  • Crude 4-(Hydroxydiphenylmethyl)benzaldehyde

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude 4-(Hydroxydiphenylmethyl)benzaldehyde in a minimal amount of the "good" solvent at room temperature.

  • Inducing Turbidity: Slowly add the "poor" solvent dropwise with constant swirling until the solution becomes persistently cloudy.

  • Clarification: Gently heat the mixture until the solution becomes clear again. If it does not become clear, add a very small amount of the "good" solvent until it does.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the mixed-solvent system (in the same proportion as the final clear solution) for washing the crystals.

Data Presentation

Table 1: Physicochemical Properties of 4-(Hydroxydiphenylmethyl)benzaldehyde and Related Compounds
CompoundStructureMelting Point (°C)Solubility Profile
4-(Hydroxydiphenylmethyl)benzaldehyde C₂₀H₁₆O₂Not readily available; estimated to be >160°CExpected to be soluble in moderately polar to nonpolar organic solvents.
4-(4-Hydroxyphenyl)benzaldehydeC₁₃H₁₀O₂158-161[1]-
BenzhydrolC₁₃H₁₂O65-67Soluble in ethanol, ether, chloroform; slightly soluble in water.[2] Recrystallized from petroleum ether.[3]
4-HydroxybenzaldehydeC₇H₆O₂115-118[4][5]Soluble in ethanol, ether, acetone, ethyl acetate; slightly soluble in water and benzene.[5][6]
Table 2: Recommended Solvents for Screening

Based on the structure of 4-(Hydroxydiphenylmethyl)benzaldehyde, the following solvents are recommended for initial screening for recrystallization.

SolventPolarityBoiling Point (°C)Rationale
Ethanol Polar78The hydroxyl group may impart good solubility in hot ethanol.
Ethyl Acetate Moderately Polar77Balances polarity to dissolve the molecule without being too strong a solvent at room temperature.
Toluene Nonpolar111The two phenyl rings suggest good solubility in aromatic solvents.
Hexane/Ethyl Acetate Mixture VariableVariableA mixed-solvent system allows for fine-tuning of polarity to achieve optimal recrystallization conditions.
Ethanol/Water Mixture VariableVariableA common mixed-solvent system for moderately polar compounds.

Visualizing the Workflow

Diagram 1: Single-Solvent Recrystallization Workflow

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Mixed-Solvent Recrystallization Workflow

G start Crude Product dissolve_good Dissolve in 'Good' Solvent (Room Temperature) start->dissolve_good add_poor Add 'Poor' Solvent (until turbid) dissolve_good->add_poor heat_clear Heat to Clarity add_poor->heat_clear cool Slow Cooling & Crystallization heat_clear->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent Mixture isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for mixed-solvent recrystallization.

References

  • The yields of the substituted benzhydrols 7 utilising the methodology above. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • 4-hydroxy-3-methyl benzaldehyde, 15174-69-3. (n.d.). The Good Scents Company. Retrieved February 13, 2026, from [Link]

  • Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

  • Benzhydrol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • 4-Hydroxybenzaldehyde. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • How do I make a crystal of highly polar compounds?. (2015, March 24). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

  • Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. (2015, August 28). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Benzhydrol (recrystallisation). (2016, June 6). YouTube. Retrieved February 13, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Selected solvent(s) for benzhydrol recrystallization:. (2019, October 7). Chegg.com. Retrieved February 13, 2026, from [Link]

  • METHOD FOR PREPARING A 4-HYDROXYBENZALDEHYDE AND DERIVATIVES. (1998, May 28). WIPO. Retrieved February 13, 2026, from [Link]

  • Benzaldehyde, 4-hydroxy- (CAS 123-08-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol?. (2008, June 21). Sciencemadness.org. Retrieved February 13, 2026, from [Link]

  • 4-(Hydroxymethyl)benzaldehyde. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • A kind of preparation method of benzhydryl alcohol and its derivatives. (n.d.). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking MS Fragmentation Strategies: Characterizing Hydroxydiphenylmethyl Derivatives

This guide serves as a technical benchmark comparing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Impact (EI-MS) for the structural characterization of hydroxydiphenylmethyl d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Impact (EI-MS) for the structural characterization of hydroxydiphenylmethyl derivatives. These moieties are critical pharmacophores in antihistamines (e.g., Fexofenadine, Diphenhydramine metabolites) and antimuscarinics.

Executive Summary

Hydroxydiphenylmethyl derivatives (e.g., compounds containing a benzhydrol group) present a unique analytical challenge due to the lability of the benzylic hydroxyl group. While EI-MS has historically been the gold standard for library matching, it often fails to preserve the molecular ion (


), leading to ambiguous identification.

The Superior Alternative: ESI-MS/MS (Collision-Induced Dissociation) . This guide demonstrates that ESI-MS/MS provides superior specificity for these derivatives by:

  • Preserving the protonated molecular ion (

    
    ).
    
  • Generating controllable, diagnostic carbocation fragments (e.g., diphenylmethyl cation at m/z 167).

  • Distinguishing between the hydroxylated parent and oxidative benzophenone impurities (a common degradation pathway).

Technical Deep Dive: The ESI-MS/MS Advantage

Mechanism of Action

In ESI-MS/MS, hydroxydiphenylmethyl derivatives undergo a distinct fragmentation pathway driven by the stability of the resulting carbocations. Unlike EI, which relies on high-energy (70 eV) bombardment, ESI allows for "soft" ionization followed by controlled fragmentation.

Key Fragmentation Pathway:

  • Protonation: Formation of

    
    .
    
  • Neutral Loss (Water): The benzylic hydroxyl group is highly prone to protonation and subsequent loss of water (18 Da).

  • Carbocation Stabilization: The resulting cation is resonance-stabilized by the two phenyl rings, yielding a high-abundance diagnostic ion (typically m/z 167 for unsubstituted diphenylmethyl groups).

Visualization of Fragmentation Pathways

G cluster_0 Diagnostic Region Parent Hydroxydiphenylmethyl Derivative [M+H]+ Transition Protonated Hydroxyl Intermediate Parent->Transition Protonation Benzophenone Benzophenone Impurity (m/z 183) Parent->Benzophenone Oxidation (Degradation) Carbocation Diphenylmethyl Cation (m/z 167) Transition->Carbocation - H2O (18 Da) (Benzylic Cleavage) Fluorenyl Fluorenyl Cation (m/z 165) Carbocation->Fluorenyl - H2 (Ring Closure)

Figure 1: ESI-MS/MS fragmentation pathway showing the dominant water loss leading to the stable diphenylmethyl cation, distinct from oxidative impurities.

Comparative Analysis: ESI-MS/MS vs. EI-MS

The following table contrasts the performance of the recommended ESI-MS/MS workflow against the traditional EI-MS approach.

FeatureESI-MS/MS (Recommended) EI-MS (Traditional)
Ionization Energy Soft (< 1 eV thermal)Hard (70 eV)
Molecular Ion (

)
High Intensity (

). Crucial for MW confirmation.
Weak/Absent . Often dehydrates immediately in the source.
Primary Fragment

(Stabilized Carbocation).

77 (Phenyl),

105 (Benzoyl),

167.
Specificity High . MS/MS allows precursor selection, isolating the analyte from matrix.Moderate . Requires chromatographic resolution; background ions interfere.
Differentiation Easily distinguishes Alcohol (

167 fragment) vs. Ketone (

183 parent).
Difficult; both often yield similar aromatic fragments (

77, 105).
Sample Type Polar, thermolabile, high MW (e.g., Fexofenadine).Non-polar, volatile, thermally stable compounds.[1]

Experimental Protocol: Optimized ESI-MS/MS Workflow

To achieve reproducible fragmentation patterns for hydroxydiphenylmethyl derivatives, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v). Avoid acetonitrile if possible, as methanol promotes better ionization for hydroxylated species.

  • Additive: 0.1% Formic Acid. Critical: Acidic pH promotes the initial protonation of the hydroxyl group, facilitating the diagnostic water loss.

  • Concentration: 100 ng/mL to minimize dimer formation.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Optimization Required.

    • Low (15-20V): Preserves the

      
       parent ion.
      
    • High (>40V): Induces In-Source Fragmentation (ISF), mimicking the loss of water before the collision cell. Use low voltage for quantification.

  • Collision Energy (CE):

    • Ramp 10-40 eV.

    • Observation: At low CE (10-15 eV), the

      
       peak dominates. At high CE (>35 eV), secondary fragmentation (phenyl ring cleavage) occurs.
      
Diagnostic Criteria (Self-Validation)

The method is valid if:

  • The

    
      peak is visible at low cone voltage.
    
  • The

    
      (water loss) peak becomes the base peak upon applying collision energy.
    
  • No m/z 183 is observed (unless benzophenone contamination is present).

Diagnostic Data Summary

The table below summarizes the key diagnostic ions expected for a generic hydroxydiphenylmethyl derivative (


).
m/z ValueIon IdentityOrigin / MechanismRelative Abundance (ESI)
[M+H] Protonated MoleculeParent Ion20 - 100% (CE dependent)
[M+H-18] Diphenylmethyl Cation Neutral loss of

100% (Base Peak)
167.08 Diphenylmethyl Cation (

)
Cleavage of R-groupHigh
165.07 Fluorenyl Cation (

)

loss from m/z 167
Low (< 10%)
183.08 Protonated BenzophenoneOxidative Degradation Absent (if pure)
105.03 Benzoyl Cation (

)
Ring cleavage (High CE)Low

References

  • Jamieson, S. et al. (2025). Isolation and structure elucidation of photodegradation products of fexofenadine. ResearchGate. Link

  • Kachhawaha, A. (2019). Signals of diagnostic ions in the product ion spectra of [M-H]- ions of methoxylated flavonoids. Rapid Communications in Mass Spectrometry. Link

  • PerkinElmer App Note . A Comparison Between ESI and APCI Ionisation Modes. Link

  • Wikipedia . Fragmentation (mass spectrometry) - In-source fragmentation mechanisms.[3] Link

  • Scienceready . Mass Spectrometry Fragmentation Patterns. Link

Sources

Comparative

A Senior Scientist's Guide to Validating the Melting Point of 4-(Hydroxydiphenylmethyl)benzaldehyde

For researchers, scientists, and professionals in drug development, the physical properties of a compound are a cornerstone of its identity and purity. The melting point, in particular, serves as a critical first-pass in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the physical properties of a compound are a cornerstone of its identity and purity. The melting point, in particular, serves as a critical first-pass indicator of purity. A sharp, well-defined melting range is synonymous with a pure substance, while a depressed and broad range often signals the presence of impurities.

This guide provides an in-depth technical comparison of methodologies for validating the melting point of pure 4-(Hydroxydiphenylmethyl)benzaldehyde. While published data for this specific molecule is not abundant, we will use the closely related and extensively studied compound, 4-hydroxybenzaldehyde , as a case study to illustrate the principles and experimental protocols essential for rigorous validation. The methodologies discussed herein are directly applicable to establishing a reliable melting point range for 4-(Hydroxydiphenylmethyl)benzaldehyde or any pure organic solid.

The Challenge: Variability in Reported Melting Points

A survey of chemical literature and supplier data for our case study compound, 4-hydroxybenzaldehyde, reveals a notable variability in its reported melting point. This underscores the necessity for in-house validation rather than relying solely on published values.

SourceReported Melting Point (°C)Purity Specification
Sigma-Aldrich[1]Not specified, but product is 98% pure98%
ChemicalBook[2]112-116 °C (lit.)Not specified
Wikipedia[3]116 °CNot specified
Thermo Fisher Scientific (CoA)[4]114.7 °C99.5%

This dispersion can be attributed to several key factors, primarily the purity of the sample, the potential for different crystalline forms (polymorphism), and the specific experimental technique employed.

Core Principles: What Influences the Melting Point?

Understanding the causality behind melting point variations is crucial for designing a robust validation system.

The Impact of Impurities

From a thermodynamic standpoint, impurities disrupt the uniform crystal lattice structure of a solid.[5] This disruption weakens the intermolecular forces holding the molecules together. Consequently, less thermal energy is required to break down the solid structure, leading to two observable effects:

  • Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure compound.

  • Melting Point Broadening: The melting process occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at slightly different temperatures.

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} caption [label="Fig. 1: Impurity-induced disruption of crystal lattice leading to melting point depression.", fontname="Arial", fontsize=10];

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties, including different melting points, solubilities, and stabilities. For 4-hydroxybenzaldehyde, a detailed study has shown it exists in at least two polymorphic forms (Form I and Form II), which are enantiotropically related.[5] Form II is more stable below 277 K (approx. 4°C), after which Form I becomes the more stable form, ultimately melting at 389.9 K (116.75 °C).[5]

This is a critical consideration in drug development, as an unstable polymorph could transition to a more stable, less soluble form over time, affecting bioavailability. When validating the melting point of a compound like 4-(Hydroxydiphenylmethyl)benzaldehyde, it is crucial to ensure that the measurement is performed on a consistent and the most thermodynamically stable polymorph.

Experimental Methodologies for Robust Validation

Two primary techniques are employed for melting point determination, each offering a different level of precision and insight.

Method 1: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine analysis. It relies on visual observation of the sample as it is heated.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is essential for uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating Rate: Reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T1, onset of melting).

    • Record the temperature at which the last solid particle melts into a clear liquid (T2, clear point).

    • The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (≤ 1 °C).

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and definitive data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Core Principles of DSC for Melting Point Validation:

  • Endothermic Event: Melting is an endothermic process, meaning the sample absorbs heat. DSC detects this as an increase in heat flow into the sample relative to the reference.

  • Thermogram: The output is a thermogram, plotting heat flow versus temperature. The melting event appears as a distinct peak.

  • Quantitative Data:

    • Onset Temperature: The extrapolated onset of the melting peak is often considered the most accurate representation of the melting point for a pure substance.

    • Peak Temperature: The temperature at the peak's apex.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is directly proportional to the energy absorbed during melting. This value is characteristic of the substance and its crystalline form.

    • Purity Analysis: The shape of the melting peak can be used to calculate the mole percent of impurities using the Van't Hoff equation. A pure compound gives a sharp, symmetrical peak, while impurities cause the peak to broaden and shift to a lower temperature.[6]

Experimental Protocol (Conceptual):

  • Sample Preparation: Accurately weigh a small amount of sample (typically 2-5 mg) into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the expected melting range under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion. Specialized software can perform purity calculations based on the peak shape.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption [label="Fig. 2: Workflow for validating the melting point of a new compound batch.", fontname="Arial", fontsize=10];

Comparison of Validation Methodologies

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow during phase change
Data Output Temperature range (T1 - T2)Quantitative thermogram (Onset T, Peak T, ΔHfus)
Purity Analysis Qualitative (broad range indicates impurity)Quantitative (Van't Hoff purity calculation)[6]
Polymorphism May show complex behavior (e.g., melting, re-solidifying, re-melting) but difficult to interpretCan definitively identify polymorphs, solid-solid transitions, and their respective enthalpies
Sample Size <1 mg2-5 mg
Throughput High (multiple capillaries can run)Lower (one sample at a time)
Expertise Minimal training requiredRequires trained operator and data analyst
Best Use Case Rapid, routine QC checks; identificationIn-depth characterization, purity validation, polymorphism studies, formulation development

Conclusion and Best Practices

Validating the melting point of a pure compound like 4-(Hydroxydiphenylmethyl)benzaldehyde is a non-negotiable step in ensuring its quality and suitability for research and development. While a literature value provides a target, it should never replace rigorous experimental verification.

  • Establish a Reference Standard: Obtain a small quantity of the highest purity material available and characterize it thoroughly using DSC to establish its melting onset, peak temperature, and enthalpy of fusion. This becomes your in-house primary reference standard.

  • Routine QC with Capillary Method: For subsequent batches, use a digital capillary apparatus for rapid quality control checks. The observed melting range should be sharp and match the range determined for your reference standard.

  • Investigate Discrepancies with DSC: If a batch shows a depressed or broad melting range via the capillary method, or if there is any ambiguity, a DSC analysis is required. DSC will provide definitive, quantitative data on purity and can reveal underlying issues such as the presence of a different polymorph or residual solvent.

By implementing this two-tiered approach, researchers can confidently validate the identity and purity of their materials, ensuring the integrity and reproducibility of their subsequent experiments.

References

  • ResearchGate. (n.d.). Melting point of products on oxidation of benzaldehyde and substituted... Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Melting point of products on oxidation of benzaldehyde and substituted... Retrieved February 13, 2026, from [Link]

  • JETIR. (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 13(1). Retrieved February 13, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Comparing melting points of substituted benzaldehydes. Retrieved February 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Retrieved February 13, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-Hydroxybenzaldehyde, 98%. Retrieved February 13, 2026, from [Link]

  • de Sousa, H. R., et al. (2013). Polymorphism in 4-Hydroxybenzaldehyde: A Crystal Packing and Thermodynamic Study. Crystal Growth & Design, 13(7), 3078–3087. [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Hydroxydiphenylmethyl)benzaldehyde

Core Directive & Hazard Profile 4-(Hydroxydiphenylmethyl)benzaldehyde (often referred to as 4-formyltriphenylmethanol or a trityl aldehyde derivative) is a specialized organic intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Profile

4-(Hydroxydiphenylmethyl)benzaldehyde (often referred to as 4-formyltriphenylmethanol or a trityl aldehyde derivative) is a specialized organic intermediate used primarily in the synthesis of antihistamines (e.g., Fexofenadine precursors) and photo-responsive materials.

Unlike common reagents, this compound presents a dual challenge: Operator Safety (irritation/bioactivity) and Compound Integrity (sensitivity to oxidation and static). As a Senior Application Scientist, I advocate for a "Universal Precaution" approach, treating this substance as a bioactive solid irritant (H315, H319, H335) even in the absence of a substance-specific GHS monograph.

Hazard Summary Table
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.Direct contact must be prevented via barrier protection.
Eye Irritation H319 Causes serious eye irritation.Fine dust can bypass standard glasses; goggles required.
STOT-SE H335 May cause respiratory irritation.[1]Strict dust control. Weighing must occur in a filtered enclosure.
Reactivity N/AAir/Light Sensitive.Benzaldehyde moiety oxidizes to benzoic acid derivatives; handle under inert gas when possible.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring protection against both acute exposure and cross-contamination.

PPE Selection Guide
Body ZoneRecommended GearTechnical Specification / Rationale
Respiratory Fume Hood (Primary)Face Velocity: 0.5 m/s (100 fpm). Why: The primary risk is inhalation of airborne particulates during weighing.
Respiratory N95/P100 Respirator (Secondary)Required only if handling outside a hood (e.g., equipment maintenance). Fit-testing is mandatory.
Hand (Inner) Nitrile (Disposable)Thickness: 4-5 mil (0.10–0.12 mm). Function: Tactile sensitivity for weighing; primary barrier.
Hand (Outer) Nitrile (Extended Cuff)Thickness: 6-8 mil. Function: Sacrificial layer. Remove immediately upon contamination.
Eye Chemical Goggles Indirect venting. Why: Safety glasses with side shields are insufficient for fine powders that drift in air currents.
Body Lab Coat (High-Neck)100% Cotton or Nomex (if flammables present). Snap closures preferred over buttons for quick removal.
Expert Insight: Glove Permeation Logic

While benzaldehydes can permeate nitrile, the solid state of 4-(Hydroxydiphenylmethyl)benzaldehyde limits permeation rates significantly compared to liquid benzaldehyde.

  • Recommendation: Standard nitrile is sufficient for the solid.

  • Caution: If solubilized in Dichloromethane (DCM) or Acetone , nitrile degrades rapidly (<5 mins). In solution, use Silver Shield (Laminate) under-gloves or double-glove and change immediately upon splash.

Operational Protocols

A. Pre-Operational Verification (The "Self-Validating" Step)

Before opening the container, perform the following checks to validate safety systems:

  • Airflow Check: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Inflation Test: Trap air in your nitrile glove and squeeze. If it deflates, it has a pinhole—discard immediately.

  • Static Discharge: Touch a grounded metal surface before handling the container. Organic powders are static-prone; static can cause powder dispersal (exposure risk).

B. Weighing & Transfer Workflow

Objective: Transfer solid without generating airborne dust or contaminating the source.

  • Setup: Place balance inside the fume hood, at least 6 inches back from the sash.

  • Anti-Static: Use an ionizing bar or anti-static gun if available.

  • Transfer: Use a disposable spatula. Do not pour from the main bottle.

  • Containment: Weigh into a tared vial, not onto weighing paper (reduces spill risk during transfer).

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent lid-seizing (common with aldehydes).

C. Solubilization

Risk: Once dissolved, the chemical can penetrate skin faster.

  • Solvent Choice: If using DMSO or DMF, be aware these solvents can carry the API through intact skin.

  • Protocol: Add solvent slowly to the solid. Do not add solid to boiling solvent (prevents boil-over/aerosolization).

Visualization: Safety Decision Pathways

The following diagrams illustrate the logical flow for PPE selection and Emergency Response.

Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting hand and respiratory protection based on the physical state of the reagent.

PPE_Selection Start Handling 4-(Hydroxydiphenylmethyl)benzaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Liquid) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Work inside Hood Hood->Standard_PPE Yes Respirator Requirement: N95/P100 Respirator + Goggles Avoid Drafts Hood->Respirator No Aggressive DCM / Acetone / DMF Solvent->Aggressive Mild Water / Ethanol Solvent->Mild Laminate Requirement: Laminate (Silver Shield) Liners or Immediate Change Protocol Aggressive->Laminate Standard_Liq Standard Nitrile (Double) Splash Protection Mild->Standard_Liq

Diagram 2: Emergency Response Workflow

Caption: Immediate actions for spill or exposure events to minimize injury.

Emergency_Response Incident Incident Occurs Type Type of Exposure Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill Action_Skin 1. Remove Gloves/Coat 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Spill 1. Mist with water (dampen dust) 2. Wipe with moist Kimwipes 3. Dispose as Haz Waste Spill->Action_Spill

Waste Disposal & Decontamination

Proper disposal protects the environment and prevents downstream accidents.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container labeled "Hazardous Waste: Solid Organic - Aldehydes."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Glassware Decontamination:

    • Rinse glassware with acetone or ethanol inside the fume hood.

    • Collect the rinseate into the liquid waste container.

    • Wash glassware with detergent and water only after the bulk organic residue is removed.

    • Why: This prevents the release of irritating aldehyde vapors into the open lab sink.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11961 (Benzophenone analogues) and Benzaldehyde derivatives. PubChem.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(Hydroxydiphenylmethyl)benzaldehyde
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